

optimizing Drofenine hydrochloride *in vivo* delivery

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Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

Cat. No.: S11145784

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Frequently Asked Questions (FAQs)

- **Q1: What is the primary challenge in formulating Drofenine Hydrochloride for *in vivo* studies?**
 - **A1:** The main challenge is its poor aqueous solubility. The compound has a high logP of 4.61, indicating significant hydrophobicity [1]. Furthermore, it is only freely soluble in DMSO (71 mg/mL) and requires specific vehicles like CMC-Na to form homogeneous suspensions for animal studies [2].
- **Q2: What are the key molecular targets of Drofenine Hydrochloride I should consider for my *in vivo* model?**
 - **A2:** Drofenine is a multi-target agent. Its primary documented effects are as a potent competitive inhibitor of Butyrylcholinesterase (BChE) with anticholinergic properties [2]. Recent studies also identify it as an inhibitor of the Kv2.1 potassium channel [3] and an agonist of the TRPV3 ion channel [4]. The relevance of each target depends on your disease model.
- **Q3: How can I confirm that the observed *in vivo* effects are mediated by Kv2.1 inhibition?**
 - **A3:** The most robust method is to use an *in vivo* knockdown control, such as an adeno-associated virus (AAV) carrying Kv2.1-RNAi, as demonstrated in diabetic peripheral neuropathy (DPN) mouse models [3]. If the therapeutic effects of Drofenine are absent or diminished in the knockdown group, it confirms Kv2.1 involvement.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |
|--|--|--|
| Low Bioavailability | Poor aqueous solubility leading to incomplete absorption. | Use a solubilizing agent like DMSO for stock solutions and suspend in 0.5-1% CMC-Na for animal dosing [2]. |
| Unexpected Toxicity/Irritation | Off-target activation of TRPV3 channels, highly expressed in skin keratinocytes [4] [5]. | Review administered dose. Consider topical application models if studying dermatological effects, or lower systemic dose to avoid TRPV3-mediated side effects. |
| Lack of Efficacy in Disease Model | Incorrect therapeutic target for the model; insufficient drug reaching target tissue. | Re-evaluate target expression (Kv2.1, TRPV3, BChE) in your model. Confirm that the dosing regimen achieves effective tissue concentration, possibly by measuring Drofenine levels. |
| Inconsistent Experimental Results | Variable solubility and stability of the compound in the delivery vehicle. | Always prepare fresh suspensions before administration. Ensure the vehicle is homogeneous by using vortex mixing or sonication [2]. |

Experimental Protocols & Mechanistic Insights

Protocol: Preparing an In Vivo Formulation

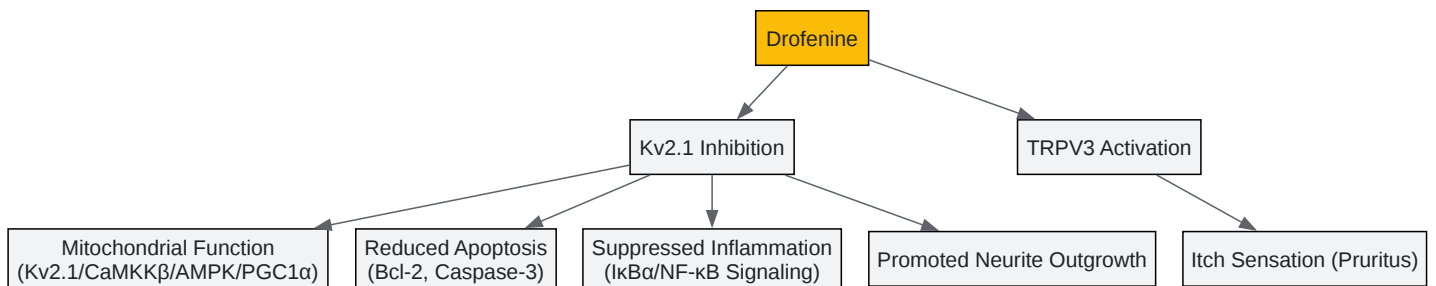
This protocol is adapted from supplier recommendations for research compounds [2].

- **Preparation of Master Liquid:**
 - Weigh the required amount of **Drofenine Hydrochloride**.
 - Dissolve it in a small volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Note that the maximum solubility in DMSO is 71 mg/mL [2].
- **Preparation of Dosing Suspension:**

- Take the calculated volume of the DMSO master liquid.
- Slowly add it to an appropriate volume of a 0.5% - 1% Carboxymethyl Cellulose Sodium (CMC-Na) solution in water.
- Vortex the mixture vigorously for several minutes until a homogeneous, milky suspension is formed.
- Use the suspension immediately for oral gavage or intraperitoneal injection.

Key Signaling Pathways for Efficacy Validation

To confirm that Drofenine is working through its intended mechanisms in your model, you can investigate the following pathways identified in preclinical studies:

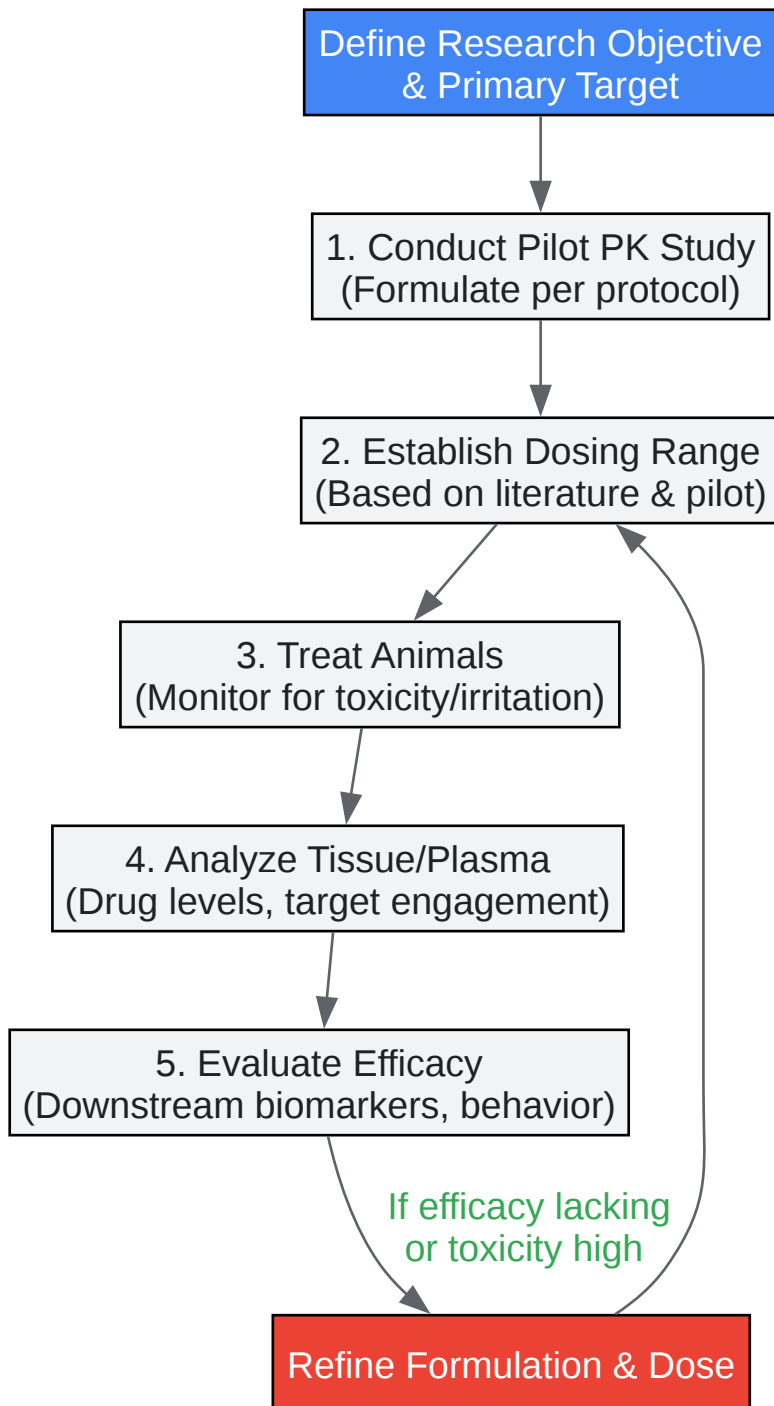


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*Diagram: Documented Signaling Pathways of **Drofenine Hydrochloride***

The pathways above, particularly related to Kv2.1 inhibition, were shown to ameliorate pathology in a mouse model of Diabetic Peripheral Neuropathy (DPN) [3]. The TRPV3 activation pathway is relevant for skin biology and sensation studies [4] [5].

Workflow for Establishing an In Vivo Dosing Regimen



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Diagram: Workflow for In Vivo Dosing Regimen Development

Key Quantitative Data Summary

The table below summarizes critical data from the literature to inform your experimental design.

| Parameter | Value / Finding | Context / Model | Source |
|----------------------------------|--|--|--------|
| Aqueous Solubility | LogP: 4.61 | Chemical property | [1] |
| Solubility in DMSO | 71 mg/mL (200.6 mM) | For <i>in vitro</i> stock solutions | [2] |
| IC₅₀ for Kv2.1 | 9.53 μ M | Whole-cell patch-clamp in CHO-Kv2.1 cells | [3] |
| TRPV3 Agonism | Activates at low micromolar concentrations | Calcium flux in HEK-293 cells; more potent than 2-APB in keratinocytes | [4] |
| BChE Inhibition | Potent competitive inhibitor | Established mechanism of action | [2] |

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